molecular formula C14H14N2O2S B021731 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine CAS No. 105524-04-7

4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine

Cat. No. B021731
M. Wt: 274.34 g/mol
InChI Key: BXIKWFWATHGBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine, also known as DDDA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including material science, organic chemistry, and biomedicine. DDDA is a heterocyclic compound that contains two benzothiophene rings and two amine groups. It is a yellow powder that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.

Mechanism Of Action

The mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is not well understood. However, studies have shown that 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can interact with DNA and RNA, leading to changes in their structure and function. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been shown to have various biochemical and physiological effects. Studies have shown that 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine in lab experiments is its high purity and stability. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is also relatively easy to synthesize, making it a cost-effective reagent for various applications. However, one of the limitations of using 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is its low solubility in water, which can limit its use in aqueous solutions.

Future Directions

There are various future directions for the use of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine in scientific research. One potential direction is the development of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine-based organic semiconductors for use in electronic devices. Another direction is the use of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine as a fluorescent probe for the detection of metal ions in biological samples. In addition, further studies are needed to understand the mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can be synthesized by various methods and has been studied for its potential use in material science, organic chemistry, and biomedicine. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has various biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer and other diseases. Further studies are needed to understand the mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine and its potential applications in scientific research.

Synthesis Methods

4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can be synthesized by various methods, including the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization with sulfuric acid. Another method involves the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with thionyl chloride, followed by reaction with hydrazine hydrate and cyclization with sulfuric acid. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can also be synthesized by the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with hydrazine hydrate, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has various potential applications in scientific research. One of the significant applications is in the field of material science, where it can be used as a building block for the synthesis of organic semiconductors. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been studied for its potential application in organic solar cells. In the field of organic chemistry, 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been used as a reagent for the synthesis of various heterocyclic compounds. 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

105524-04-7

Product Name

4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

4,6-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine

InChI

InChI=1S/C14H14N2O2S/c1-7-11(15)5-3-9-10-4-6-12(16)8(2)14(10)19(17,18)13(7)9/h3-6H,15-16H2,1-2H3

InChI Key

BXIKWFWATHGBKM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1S(=O)(=O)C3=C2C=CC(=C3C)N)N

Canonical SMILES

CC1=C(C=CC2=C1S(=O)(=O)C3=C2C=CC(=C3C)N)N

Origin of Product

United States

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